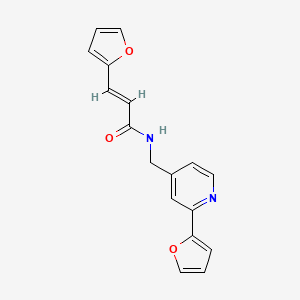

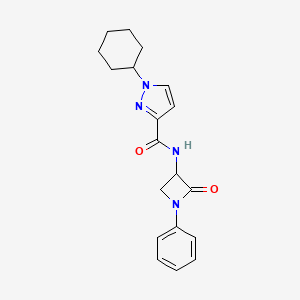

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan and pyridine derivatives can involve green chemistry approaches, as demonstrated by the enantioselective ene-reduction of E-2-cyano-3-(furan-2-yl) acrylamide using marine and terrestrial fungi, offering an eco-friendly alternative to conventional chemical synthesis (Jimenez et al., 2019). Additionally, photocycloaddition reactions, involving furo[3,2-c]pyridin-4(5H)-one with acrylonitrile, showcase the reactivity of furan-containing compounds under light-induced conditions, leading to complex cyclic structures (Shiotani & Tsukamoto, 1995).

Molecular Structure Analysis

The molecular structure of furan and pyridine derivatives is characterized by the presence of aromatic rings, which significantly influence their physical and chemical properties. Techniques such as electronic circular dichroism (ECD) spectra and time-dependent density functional theory (TD-DFT) calculations can be used to determine the absolute configuration of these molecules, highlighting the role of computational methods in understanding the stereochemistry of organic compounds (Jimenez et al., 2019).

Chemical Reactions and Properties

Furan and pyridine derivatives participate in a variety of chemical reactions, including cycloadditions, which are pivotal for constructing complex molecular architectures. For instance, the photocycloaddition of furo[3,2-c]pyridin-4(5H)-one with acrylonitrile leads to multiple isomeric cyclobutane-fused adducts, showcasing the reactivity of these compounds towards forming cyclic structures (Shiotani & Tsukamoto, 1995).

Applications De Recherche Scientifique

Enantioselective Synthesis and Organic Chemistry Applications

- Enantioselective Ene-Reduction : A study demonstrates the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, similar in structure to the compound , using green organic chemistry techniques. The use of marine and terrestrial-derived fungi for the ene-reduction of 2-cyano-3-(furan-2-yl) acrylamide to its R-configuration product was explored (Jimenez et al., 2019).

Medicinal Chemistry and Pharmacology

Amplifiers of Phleomycin : Compounds including the furan-2-yl group have been reported to act as amplifiers of phleomycin against Escherichia coli (Brown & Cowden, 1982).

Anticancer Compounds : Research into focused libraries of 2-phenylacrylamides, which are structurally related to the compound , has identified analogs with broad-spectrum cytotoxicity against various cancer cell lines (Tarleton et al., 2013).

Antiviral Agents : Novel chemical compounds featuring a furan-2-yl group have shown inhibitory effects on the enzymatic activities of SARS coronavirus helicase, presenting potential as antiviral agents (Lee et al., 2017).

Neuropharmacology

Modulation of Nicotinic Receptors : A derivative of (E)-3-furan-2-yl-N-p-tolyl-acrylamide has been found to be a selective positive allosteric modulator of α7 nicotinic acetylcholine receptors, showing anxiolytic-like activity in mice (Targowska-Duda et al., 2019).

Neuropathic Pain Treatment : Research on (E)-3-furan-2-yl-N-p-tolyl-acrylamide and its derivative DM489 has shown their effectiveness in decreasing neuropathic pain in mice, predominantly through α7 nicotinic acetylcholine receptor potentiation (Arias et al., 2020).

Propriétés

IUPAC Name |

(E)-3-(furan-2-yl)-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFLJDGAMKIBEV-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-2-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2488331.png)

![7-(4-fluorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2488336.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B2488339.png)

![N-{3-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2488340.png)

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488344.png)

![2-Chloro-N-[2-(1-methyl-5-oxopyrrolidin-3-yl)ethyl]acetamide](/img/structure/B2488346.png)

![(2Z)-2-[(1-benzofuran-2-yl)methylidene]-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one; 1,4-dioxane](/img/structure/B2488347.png)

![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2488349.png)

![[3,4,5-Tris(acetyloxy)-6-(2-chlorophenoxy)oxan-2-yl]methyl acetate](/img/structure/B2488352.png)